Product packaging for Dimethyl phthalate-d6(Cat. No.:CAS No. 85448-30-2)

Dimethyl phthalate-d6

Cat. No.: B110208
CAS No.: 85448-30-2
M. Wt: 200.22 g/mol
InChI Key: NIQCNGHVCWTJSM-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl-d6 phthalate (CAS 85448-30-2) is a stable, deuterium-labeled isotopologue of dimethyl phthalate, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in quantitative analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of unlabeled phthalate esters in various samples. Phthalates are a class of chemicals widely used as plasticizers to impart flexibility to polyvinylchloride (PVC) and other polymers. The use of a deuterated standard is critical for accurate analysis, as it corrects for variability in sample preparation and instrument response. Research into phthalates like dimethyl phthalate is significant due to their status as ubiquitous environmental pollutants and known endocrine-disrupting chemicals (EDCs). Studies indicate that phthalates can interfere with hormonal systems, including the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurological development and function. Consequently, they are investigated for their potential associations with neurodevelopmental disorders. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use. For research use only. Not for use in diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B110208 Dimethyl phthalate-d6 CAS No. 85448-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(trideuteriomethyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQCNGHVCWTJSM-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85448-30-2
Record name 1,2-Benzenedicarboxylic acid, di(methyl-d3) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085448302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Methodological Advancements Utilizing Dimethyl D6 Phthalate

Analytical Chemistry Applications of Dimethyl-d6 Phthalate (B1215562) as an Internal Standard

Dimethyl-d6 phthalate serves as an ideal internal standard in mass spectrometry-based techniques due to its chemical and physical similarity to its non-deuterated counterpart, dimethyl phthalate (DMP). ontosight.aimedchemexpress.com By introducing a known quantity of DMP-d6 into a sample prior to analysis, variations in sample preparation, injection volume, and instrument response can be effectively normalized. This ensures that the calculated concentration of the target analyte is accurate and reproducible.

Mass Spectrometry-Based Quantification Techniques for Phthalate Metabolites and Parent Compounds

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern phthalate analysis. The use of deuterated internal standards like DMP-d6 is crucial for achieving the high levels of accuracy and precision required, especially when dealing with trace-level concentrations in complex environmental and biological samples. nih.govoiv.int

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile organic compounds, including many phthalates. Stable isotope dilution analysis using deuterated standards, such as DMP-d4, is a recognized method for the determination of phthalates in various matrices, including wine and indoor air. nih.govoiv.intjst.go.jp In this approach, a known amount of the deuterated analog is added to the sample at the beginning of the analytical procedure. The ratio of the response of the native analyte to its labeled internal standard is then used for quantification. This corrects for any loss of analyte during sample extraction and cleanup, as well as for variations in instrument performance.

For instance, in the analysis of wine, deuterated phthalates have been shown to enable matrix-error free determinations, leading to recovery values around 100%. nih.gov The International Organisation of Vine and Wine (OIV) has established a method for the determination of phthalates in wine using GC-MS with deuterated internal standards, including DMP-d4. oiv.intoiv.int This method specifies the use of specific quantification and qualifier ions for each phthalate and its deuterated homologue in both single ion monitoring (SIM) and multiple reaction monitoring (MRM) modes. oiv.int

A study on the determination of phthalates in coffee brew also utilized a GC-MS method with deuterated internal standards to ensure accurate quantification. nih.gov The use of these standards helps to correct for instrumental drift and other variations that can occur during the analysis. nih.gov

Table 1: Example of Analytes and their Deuterated Internal Standards in GC-MS Analysis

AnalyteDeuterated Internal Standard
Dimethyl phthalate (DMP)Dimethyl phthalate-d4 (DMP-d4)
Diethyl phthalate (DEP)Diethyl phthalate-d4 (DEP-d4)
Di-n-butyl phthalate (DBP)Di-n-butyl phthalate-d4 (DBP-d4)
Benzyl butyl phthalate (BBP)Benzyl butyl phthalate-d4 (BBP-d4)
Di(2-ethylhexyl) phthalate (DEHP)Di(2-ethylhexyl) phthalate-d4 (DEHP-d4)

This table provides examples of commonly analyzed phthalates and their corresponding deuterated internal standards used in GC-MS methods. oiv.intoiv.int

For less volatile and more polar phthalate metabolites, as well as for the parent compounds in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. sciex.comwaters.comrsc.org The high selectivity and sensitivity of LC-MS/MS, particularly when operated in the multiple reaction monitoring (MRM) mode, allow for the detection and quantification of phthalates at very low concentrations. sciex.com

The use of deuterated internal standards like DMP-d6 is critical in LC-MS/MS analysis to compensate for matrix effects, which are a common challenge in complex samples such as urine, blood, and food products. waters.comrsc.org Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification if not properly addressed. By using a co-eluting deuterated internal standard, these effects can be effectively normalized.

A study on the determination of 18 phthalate metabolites in human urine utilized an HPLC-MS/MS method with a core-shell column for rapid separation. rsc.org This method achieved low method detection limits, in the range of 0.03–1.4 ng mL−1, demonstrating the sensitivity of the technique when combined with appropriate internal standards. rsc.org Similarly, a fast and sensitive LC-MS/MS method was developed for the analysis of 22 phthalates in food and beverages, highlighting the importance of selective MS/MS detection to overcome challenges such as chemical background and matrix interferences. sciex.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites and for confirming the elemental composition of known compounds. nih.govresearchgate.netnih.gov In the context of phthalate analysis, HRMS can be used in conjunction with isotope tracing strategies to elucidate metabolic pathways.

By exposing a biological system to a phthalate labeled with a stable isotope, such as deuterium (B1214612) in DMP-d6, researchers can track the metabolic fate of the compound. The mass shift introduced by the deuterium label allows for the clear differentiation of the metabolites of the administered phthalate from endogenous compounds in the complex biological matrix. nih.gov This approach is particularly powerful for identifying novel metabolites and for understanding the biotransformation processes of phthalates in the body.

The development of advanced data processing tools has further enhanced the capabilities of HRMS in metabolite identification. nih.gov These tools can automatically detect and identify signals corresponding to potential metabolites based on their accurate mass and isotopic patterns.

Quality Assurance and Quality Control Protocols in Phthalate Analytical Procedures Employing Deuterated Standards

The use of deuterated standards like DMP-d6 is a fundamental component of robust quality assurance and quality control (QA/QC) protocols in phthalate analysis. These protocols are essential for ensuring the reliability and comparability of data generated by different laboratories.

The establishment of accurate calibration curves is a critical step in any quantitative analytical method. In phthalate analysis using mass spectrometry, calibration curves are typically constructed by plotting the ratio of the peak area of the native analyte to the peak area of its deuterated internal standard against the concentration of the analyte. jst.go.jpresearchgate.net

The use of an internal standard helps to correct for variations in instrument response and ensures the linearity of the calibration curve over a defined concentration range. jst.go.jpshimadzu.com For example, in a method for determining phthalates in indoor air, good linearity (R2 > 0.98) was obtained for all analytes when using deuterium-labeled phthalates as internal standards. jst.go.jp Similarly, in the analysis of e-liquids, calibration curves for various phthalates showed good linearity with correlation coefficients all above 0.998. shimadzu.com

Validation of the calibration curve involves assessing its linearity, range, and the goodness of fit, often evaluated by the coefficient of determination (R²). jst.go.jpresearchgate.netshimadzu.com The acceptance criteria for these parameters are typically defined in standard methods, such as those from the U.S. Environmental Protection Agency (EPA). shimadzu.com

Table 2: Illustrative Data for Calibration Curve Validation

AnalyteConcentration Range (µg/mL)Correlation Coefficient (R²)
Dimethyl phthalate0.01 - 500.996
Diethyl phthalate0.02 - 1.00> 0.998
Di-n-butyl phthalate0.2 - 10.0> 0.98

This table presents hypothetical yet representative data illustrating the typical performance of calibration curves for phthalate analysis using deuterated internal standards. The data is based on findings from various analytical studies. jst.go.jpshimadzu.comshimadzu.com

Assessment of Analytical Recovery and Mitigation of Matrix Effects

The use of Dimethyl-d6 phthalate is instrumental in assessing and correcting for the loss of analyte during sample preparation and analysis, a process known as analytical recovery. In complex matrices such as wastewater or biological fluids, other co-existing substances can interfere with the detection of the target analyte, a phenomenon referred to as the matrix effect. sepscience.comut.ee Isotope-labeled internal standards like Dimethyl-d6 phthalate are added to samples at a known concentration before any extraction or cleanup steps. sepscience.com Because the deuterated standard behaves almost identically to the non-labeled analyte throughout the entire analytical procedure, any losses or signal suppression/enhancement will affect both compounds similarly. sepscience.comut.ee By measuring the final signal of Dimethyl-d6 phthalate and comparing it to its initial concentration, a recovery percentage can be calculated. This factor is then used to correct the measured concentration of the native dimethyl phthalate, thereby providing a more accurate quantification.

For instance, in the analysis of various environmental and biological samples, matrix-based calibration curves are often employed. sepscience.com This involves spiking a blank matrix with known concentrations of the analyte and the internal standard to create a calibration curve that accounts for the matrix-induced signal suppression or enhancement. sepscience.com This approach has been shown to improve the accuracy of quantification for a wide range of compounds, including phthalates. sepscience.commdpi.com

Studies have demonstrated that without such correction, the recovery of phthalates from complex samples can be highly variable. For example, in the analysis of endocrine-disrupting chemicals in environmental matrices, solid-phase extraction (SPE) recoveries ranged from 49% to 140% for liquid samples and 11% to 186% for solid samples, highlighting the necessity of internal standards for accurate quantification. nih.gov Similarly, in the analysis of phthalates in rice samples, a validated UHPLC-MS/MS method reported accuracy (trueness) values ranging from 90.0% to 117.8%, with the use of internal standards being a key component of the methodology. mdpi.com

Establishment of Method Detection Limits and Quantification Limits in Environmental and Biological Matrices

The establishment of reliable method detection limits (MDLs) and method quantification limits (MQLs) is fundamental for any analytical method. The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, while the MQL is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. epa.gov Dimethyl-d6 phthalate plays a significant role in determining these limits for dimethyl phthalate in various environmental and biological matrices.

By using an internal standard like Dimethyl-d6 phthalate, the analytical noise and variability at low concentrations can be effectively managed, leading to lower and more reliable detection and quantification limits. For example, an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) developed for the detection of dimethyl phthalate in environmental water samples reported a detection limit of 0.01 ng/mL. nih.gov In another study focusing on a multi-residue analysis of endocrine disruptors, method quantification limits for the majority of compounds did not exceed 1 ng L−1 in liquid samples and were below 2 ng g−1 in solid samples. nih.gov

The table below provides examples of MDLs and MQLs for dimethyl phthalate and other phthalates in different matrices, often achieved through methods employing isotope dilution with standards like Dimethyl-d6 phthalate.

MatrixAnalyteMethodMDL/LODMQL/LOQReference
WaterDimethyl phthalateic-ELISA0.01 ng/mL- nih.gov
Tap WaterDiethyl phthalate, Dibutyl phthalate, Butylbenzyl phthalate, Diethylhexyl phthalateUPLC-ESI-MS/MS0.32-0.54 ng mL-1- nih.gov
RiceDimethyl phthalate, Di-n-butyl phthalate, Benzyl butyl phthalate, Di-n-octyl phthalate, Di-(2-ethyl hexyl) phthalate, Mono-butyl phthalateUHPLC-MS/MS0.017-0.12 mg/kg- mdpi.com
Workplace AirDimethyl phthalate, Diethyl phthalate, Diallyl phthalate, Diisobutyl phthalate, Dibutyl phthalate, Benzyl butyl phthalate, Dicyclohexyl phthalate, bis(2‐ethylhexyl) phthalate, bis(2‐propylheptyl) phthalateGC-MS-0.015-0.096 mg/m³ researchgate.net

Biomonitoring Strategies Employing Dimethyl-d6 Phthalate and its Metabolites

Biomonitoring studies are essential for assessing human exposure to environmental chemicals like phthalates. mdpi.com Dimethyl-d6 phthalate and its corresponding labeled metabolites are invaluable tools in these studies, particularly in the context of isotope dilution mass spectrometry.

Human Exposure Assessment through Urinary Metabolite Analysis Using Isotope Dilution

Human exposure to phthalates is most accurately assessed by measuring their metabolites in urine. nih.govnih.govnih.gov This approach is preferred over measuring the parent compounds in environmental media because it provides a measure of the internal dose, accounting for all routes of exposure, including ingestion, inhalation, and dermal absorption. nih.govnih.gov Isotope dilution mass spectrometry, using labeled internal standards like Dimethyl-d6 phthalate and its labeled metabolites, is the gold standard for quantifying urinary phthalate metabolites. nih.gov

The process involves adding a known amount of the labeled internal standard to a urine sample. After sample preparation, the ratio of the unlabeled (native) metabolite to the labeled internal standard is measured using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This ratio is then used to calculate the concentration of the native metabolite in the original sample. This method corrects for any variability in extraction efficiency and instrument response, ensuring high accuracy and precision. sepscience.com

Assessment of Phthalate Body Burden in Diverse Human Populations and Cohorts

Numerous large-scale biomonitoring studies have utilized isotope dilution methods to assess the phthalate body burden in various populations. nih.govdiva-portal.orgescholarship.org These studies consistently show that exposure to phthalates is widespread. mdpi.comescholarship.org For example, the National Health and Nutrition Examination Survey (NHANES) in the United States has provided extensive data on phthalate exposure in the general population, revealing that some phthalate metabolites are detectable in more than 75% of the population. escholarship.orgharvard.edu

Studies have also investigated phthalate body burdens in specific cohorts, such as pregnant women, children, and individuals with certain occupations, to identify vulnerable populations and significant exposure sources. nih.govdiva-portal.orgescholarship.org For instance, research has shown that children often have higher exposures to some phthalates than adults. mdpi.com A study on a Norwegian population found that factors like age, smoking, and the use of personal care products can influence plasticizer exposure. diva-portal.orgdiva-portal.org

The following table summarizes findings from various studies on phthalate body burden in different populations.

PopulationPhthalate Metabolites MeasuredKey FindingsReference
U.S. General Population (NHANES)Metabolites of various phthalatesWidespread exposure, with some metabolites detected in >75% of the population. escholarship.orgharvard.edu escholarship.orgharvard.edu
Norwegian AdultsMetabolites of phthalates and alternative plasticizersAge, smoking, and use of personal care products are potential contributors to exposure. diva-portal.orgdiva-portal.org diva-portal.orgdiva-portal.org
U.S. PopulationMetabolites of di-(2-ethylhexyl) phthalate (DEHP) and diethyl phthalate (DEP)DEHP metabolites associated with poultry consumption; monoethyl phthalate (metabolite of DEP) associated with vegetable consumption. nih.gov nih.gov
Pregnant Women (Mexico)Monoethyl phthalate (MEP), and other phthalate metabolitesMEP was the metabolite with the highest concentrations. nih.gov nih.gov

Investigations of Maternal and Fetal Phthalate Exposure Pathways and Biomarkers

Maternal exposure to phthalates during pregnancy is of particular concern due to the potential for adverse effects on fetal development. nih.govnih.gov Phthalates can cross the placenta, and their metabolites have been detected in amniotic fluid, cord blood, and meconium. nih.govharvard.edu Biomonitoring studies in pregnant women, often employing isotope dilution techniques, are crucial for understanding in utero exposure. harvard.edunih.govnih.gov

Research has shown that maternal urinary concentrations of phthalate metabolites can be associated with various factors. For example, a study of pregnant women in New York City found detectable levels of several phthalate metabolites in both maternal and newborn urine. harvard.edu Another study involving Mexican-American mothers and children found that monoethyl phthalate (MEP) was the most abundant metabolite in maternal urine during pregnancy. nih.gov A recent study in Saudi Arabia found that exposure to six phthalates was consistently high across all three trimesters of pregnancy. nih.gov

These studies often rely on the precise measurement of phthalate metabolites, a task for which Dimethyl-d6 phthalate and other labeled standards are essential.

Monitoring of Occupational and Environmental Phthalate Exposure Levels

Occupational and environmental monitoring helps to identify specific sources of phthalate exposure and to assess the effectiveness of control measures. nih.govosha.gov In workplace settings, air monitoring can be used to determine the concentration of phthalates to which workers are exposed. researchgate.netosha.gov For example, a validated method for determining nine different phthalates in workplace air uses gas chromatography-mass spectrometry (GC-MS). researchgate.net

In the broader environment, phthalates are ubiquitous, found in indoor air, dust, water, and soil. researchgate.netepa.gov Monitoring these environmental compartments provides insight into the primary pathways of human exposure. epa.gov For instance, diet is considered a major source of exposure to high-molecular-weight phthalates. mdpi.comnih.gov Indoor air and dust are also significant non-food sources of exposure. epa.gov The accurate quantification of phthalates in these diverse and often complex matrices is greatly facilitated by the use of isotope-labeled internal standards like Dimethyl-d6 phthalate. nih.gov

Environmental Monitoring and Source Apportionment Methodologies Utilizing Deuterated Phthalates

The ubiquitous nature of phthalate esters in consumer goods and industrial applications has led to their widespread distribution in the environment. frontiersin.orgfrontiersin.org Accurate measurement of these compounds in various environmental matrices is crucial for understanding their fate and transport. Deuterated phthalates, such as Dimethyl-d6 phthalate, serve as ideal internal standards in analytical methodologies, significantly enhancing the accuracy and reliability of quantification. medchemexpress.comsrce.hr The use of stable isotope-labeled standards is a critical component of robust methods for environmental monitoring and source apportionment, as they mimic the chemical behavior of the target analytes during sample preparation and analysis, correcting for losses and matrix effects. srce.hrmdpi.com

Tracing Phthalate Contamination Sources in Aquatic and Terrestrial Ecosystems

Identifying the origins of phthalate pollution is a primary objective of environmental monitoring. Phthalates enter ecosystems through various pathways, including industrial and wastewater treatment plant effluents, runoff from agricultural and urban areas, and leaching from landfills and waste disposal sites. frontiersin.org Tracing these contamination sources requires highly accurate and sensitive analytical methods capable of detecting low concentrations of specific phthalate esters in complex samples like water, soil, and sediment.

Dimethyl-d6 phthalate is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods to ensure the precise quantification of its non-deuterated counterpart, Dimethyl phthalate (DMP), and other phthalates. mdpi.comwa.gov Because low-molecular-weight phthalates like DMP can be volatile, the use of a deuterated internal standard is essential to account for any analyte loss during the sample extraction and concentration steps. mdpi.com This accuracy is paramount when comparing phthalate profiles from various locations to pinpoint pollution sources.

Research studies have identified a range of phthalates in diverse environmental compartments. For instance, Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Di(2-ethylhexyl) phthalate (DEHP) are frequently detected in both aquatic sediments and waters. frontiersin.orgfrontiersin.org By accurately quantifying the concentrations of these individual phthalates, researchers can create a chemical fingerprint of the contamination, which can then be matched to the profiles of potential sources, such as specific industrial effluents or types of plastic waste. ifremer.fr A study of children's products, for example, utilized Dimethyl phthalate-d6 as an internal surrogate to ensure the accuracy of their phthalate measurements, a technique directly applicable to environmental source tracking. wa.gov

Table 1: Common Phthalates Detected in Environmental Samples

Phthalate EsterAbbreviationCommonly Found In
Dimethyl phthalateDMPAquatic Sediments, River Water, Marine Water
Diethyl phthalateDEPAquatic Sediments, River Water, Marine Water
Dibutyl phthalateDBPAquatic Sediments, River Water, Marine Water, Soil
Di(2-ethylhexyl) phthalateDEHPAquatic Sediments, River Water, Marine Water, Soil
Benzyl butyl phthalateBBPAquatic Sediments, River Water
Diisononyl phthalateDiNPSurface Water

Monitoring Environmental Release and Distribution Patterns of Phthalate Esters

Understanding the environmental release and subsequent distribution of phthalate esters is critical for assessing their environmental fate. Phthalates are not chemically bound to the polymer matrix in plastics and can therefore be released into the environment throughout a product's life cycle. nih.gov Monitoring programs are essential to determine the concentrations of these contaminants in the air, water, and soil, and to understand how they move between these compartments. nih.gov

The use of Dimethyl-d6 phthalate as an internal standard is a cornerstone of advanced analytical methods for monitoring phthalate distribution. In a typical workflow, a known quantity of Dimethyl-d6 phthalate is added to an environmental sample at the beginning of the preparation process. wa.gov During extraction, cleanup, and analysis by GC-MS, any loss of the target phthalates will be mirrored by a proportional loss of the deuterated standard. mdpi.com This allows for a highly accurate calculation of the initial concentration of the contaminants in the sample.

This methodological approach has been used to determine phthalate concentrations in a wide array of environmental settings. Studies have reported phthalate concentrations ranging from trace levels (μg/L) to higher concentrations in river water, marine environments, and wastewater effluents. frontiersin.orgscispace.com For example, concentrations of total measured phthalates in the U-Tapao Canal in Thailand were found to range from 1.44 to 12.08 µg/L. nih.gov The ability to generate such precise data is fundamental to tracking the distribution patterns of phthalates from their points of release into the wider environment and for evaluating the effectiveness of measures aimed at reducing phthalate pollution.

Table 2: Application of Deuterated Standards in Phthalate Analysis

Methodological StepRole of Dimethyl-d6 Phthalate (or other deuterated PAEs)Analytical TechniqueReference
QuantificationUsed as an internal surrogate for accurate measurement.Gas Chromatography/Mass Spectrometry (GC/MS) wa.gov
Correction for Analyte LossAccounts for losses of volatile phthalates during sample preparation.Gas Chromatography (GC) mdpi.com
Increased Accuracy and SensitivityAvoids matrix effects compared to other calibration methods.Gas Chromatography-Mass Spectrometry (GC-MS) srce.hr

Environmental Fate and Transformation Studies of Dimethyl Phthalate Assisted by Deuterated Analogs

Abiotic Degradation Pathways of Dimethyl Phthalate (B1215562) in Environmental Systems

The breakdown of dimethyl phthalate in the environment can occur through non-biological processes, primarily driven by light and water. Understanding the mechanisms and kinetics of these abiotic degradation pathways is essential for predicting the environmental fate of this common pollutant.

Photolytic Transformation Processes and Kinetics

Photolysis, the decomposition of molecules by light, is a significant abiotic degradation pathway for dimethyl phthalate. When exposed to sunlight, particularly ultraviolet (UV) radiation, DMP can undergo transformation. Studies have shown that the photodegradation of DMP can proceed through various mechanisms, including the cleavage of the C-O bond and reactions involving radical species. The half-life of DMP under simulated sunlight in aqueous environments can be on the order of days to weeks, depending on the specific conditions.

The use of deuterated analogs like dimethyl-d6 phthalate is instrumental in photolytic studies. DMP-d6 can be used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis to accurately quantify the diminishing concentration of DMP over time, thus allowing for precise kinetic modeling of the degradation process. wa.gov While direct studies detailing the use of DMP-d6 to trace photolytic intermediates of DMP are not widely available, the principle of using isotopically labeled compounds to elucidate reaction pathways is a well-established practice in environmental chemistry.

Table 1: Photodegradation of Dimethyl Phthalate under Different Conditions

Condition Catalyst Half-life Reference
Simulated Sunlight (aqueous) None 19.2 days frontiersin.org
UV/TiO2 Titanium Dioxide 90 min (93.03% removal) frontiersin.orgmedchemexpress.com

Hydrolytic Degradation Mechanisms and Environmental Conditions

Hydrolysis is another key abiotic process that contributes to the breakdown of dimethyl phthalate in the environment. This reaction involves the cleavage of the ester bonds in the DMP molecule by water, leading to the formation of monomethyl phthalate (MMP) and methanol. The rate of hydrolysis is significantly influenced by environmental factors such as pH and temperature. Generally, hydrolysis is slow under neutral pH conditions but is accelerated in the presence of acids or bases. The hydrolysis half-life of DMP in the natural environment is estimated to be around 3 years, indicating its relative persistence in the absence of other degradation mechanisms. acs.org

In laboratory studies investigating hydrolytic degradation, dimethyl-d6 phthalate serves as an excellent internal standard for quantifying the rate of DMP disappearance and the appearance of its primary metabolite, MMP. This allows for the development of accurate kinetic models that can predict the rate of hydrolysis under various environmental scenarios.

Biotic Degradation Mechanisms of Dimethyl Phthalate

The primary route for the removal of dimethyl phthalate from the environment is through biodegradation by microorganisms. A wide variety of bacteria and fungi have been identified that can utilize DMP as a source of carbon and energy, breaking it down into less harmful substances.

Microbial Biodegradation under Aerobic Conditions and Identified Bacterial Species

Under aerobic conditions, many bacterial species have been shown to efficiently degrade dimethyl phthalate. The initial step in the aerobic biodegradation of DMP is the hydrolysis of the ester bonds by enzymes called esterases, which results in the formation of monomethyl phthalate (MMP) and subsequently phthalic acid. researchgate.net The phthalic acid is then further metabolized through ring cleavage and enters central metabolic pathways.

Numerous bacterial genera have been identified with the ability to degrade DMP, including Bacillus, Pseudomonas, Rhodococcus, and Achromobacter. rsc.orgcmu.ac.th The efficiency of degradation can vary depending on the bacterial strain and environmental conditions such as pH, temperature, and the concentration of DMP.

Table 2: Bacterial Species Involved in Aerobic Biodegradation of Dimethyl Phthalate

Bacterial Species Optimal pH Optimal Temperature (°C) Degradation Efficiency Reference
Bacillus thuringiensis 7.0 30 99% of 400 mg/L rsc.org
Achromobacter sp. M1 7.0 30 >99% cmu.ac.th
Pseudomonas sp. M2 7.0 30 >99% cmu.ac.th

Anaerobic Transformation Processes in Sediments and Anaerobic Environments

In the absence of oxygen, such as in sediments and certain wastewater treatment systems, dimethyl phthalate can also undergo anaerobic biodegradation. The degradation pathway under anaerobic conditions also begins with the de-esterification of DMP to monomethyl phthalate and then to phthalate. chiron.no Subsequently, the aromatic ring is broken down through a series of reactions, ultimately leading to the production of methane (B114726) and carbon dioxide.

Studies have shown that DMP can be effectively removed in anaerobic environments, although the rates of degradation may be slower than under aerobic conditions. Microbial consortia in anaerobic sludge have been demonstrated to completely transform DMP. researchgate.net

Identification of Microbial Degradation Products and Intermediates using Labeled Compounds

The use of isotopically labeled compounds, such as dimethyl-d6 phthalate, is a powerful technique for identifying the intermediate products of microbial degradation. By introducing DMP-d6 into a microbial culture, researchers can use techniques like GC-MS to trace the metabolic fate of the deuterated compound. The distinct mass-to-charge ratio of the deuterated intermediates allows for their unambiguous identification even in complex biological matrices.

While specific studies detailing the use of DMP-d6 to elucidate the entire microbial degradation pathway of DMP are not extensively documented in publicly available literature, the methodology is well-established. For instance, studies on other phthalates have successfully used deuterated analogs to track their breakdown products. Furthermore, DMP-d6 is widely used as an internal standard for the accurate quantification of DMP and its metabolites in environmental and biological samples, which is a critical component of degradation studies. wa.govmdpi.com The primary intermediates identified in the biodegradation of DMP are monomethyl phthalate and phthalic acid. researchgate.netrsc.org

Enzymatic Degradation Pathways of Phthalate Esters by Isolated Enzymes

The microbial breakdown of phthalate esters (PAEs) is a key process in their environmental degradation. This process is initiated by the enzymatic hydrolysis of the ester bonds. researchgate.netisotope.com In aerobic bacteria, the metabolism of phthalate esters typically begins with hydrolysis by esterases or hydrolases, which convert the diester into a monoester and then into phthalic acid, a central intermediate. nih.gov For example, research on Arthrobacter keyseri has detailed a catabolic pathway where phthalate is converted to protocatechuate, which is then further broken down into basic cellular components like pyruvate (B1213749) and oxaloacetate. nih.gov The initial enzymes in this pathway include phthalate 3,4-dioxygenase and 3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase. nih.gov

Fungi also play a significant role in degrading phthalates. Studies on a deep-sea filamentous fungus, Aspergillus versicolor, demonstrated its ability to degrade isomers of dimethyl phthalate, with phthalate esterase being the key enzyme for the initial hydrolysis. researchgate.net Similarly, freshwater cyanobacteria have been shown to effectively degrade DMP, with degradation rates influenced by factors such as temperature and pH. nih.gov In some cases, complete mineralization of phthalic acid to carbon dioxide and water occurs. isotope.com

The quantitative study of these degradation pathways and the determination of their kinetics rely on the precise measurement of the parent phthalate's decreasing concentration and the appearance of its metabolites over time. To achieve this, Dimethyl-d6 phthalate is often employed as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS). medchemexpress.commdpi.com By adding a known amount of DMP-d6 to the sample at the beginning of the analysis, researchers can accurately quantify the concentration of the non-labeled DMP, thereby obtaining reliable data on the efficiency and mechanisms of enzymatic degradation.

Bioavailability and Bioaccumulation Research of Dimethyl Phthalate

Bioavailability refers to the fraction of a substance that is absorbed and becomes available at the site of action, while bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. epa.gov Phthalate esters are generally expected to be bioaccumulative based on their hydrophobicity; however, this potential is often limited by the organism's ability to metabolize them. medchemexpress.com

For Dimethyl Phthalate, which has a low octanol-water partition coefficient (log Kow), the potential for significant accumulation in tissues is considered unlikely. chiron.nocanada.ca Research indicates that DMP has a very low bioaccumulation potential in aquatic organisms, which is attributed to a high rate of biotransformation (metabolism) in these species. canada.canih.gov Studies have shown that the ability to metabolize phthalates increases with the trophic level, with fish generally showing a greater metabolic capability than invertebrates. medchemexpress.com While most data point to low bioaccumulation, some models have estimated a high bioaccumulation factor (BAF), suggesting that ingestion of fish could be a significant exposure source, warranting further investigation. epa.gov

The use of deuterated analogs is fundamental in modern pharmacokinetic research, which studies the absorption, distribution, metabolism, and excretion of chemicals. Stable isotope-labeled compounds like DMP-d6 can be used as tracers to follow the metabolic fate of the parent compound, providing highly accurate data for developing pharmacokinetic models. medchemexpress.comisotope.com

Uptake and Elimination Kinetics in Aquatic Organisms

The study of uptake and elimination kinetics provides critical data on how quickly an organism absorbs a chemical from its environment and how rapidly it removes it. Research on tilapia exposed to Dimethyl Phthalate revealed that water temperature significantly impacts these kinetics. acs.org At a higher temperature (28°C), the absorption of DMP was faster, and the elimination half-life was shorter compared to a lower temperature (18°C), indicating a more rapid turnover of the chemical in the fish's body. acs.org The time to reach the maximum concentration in plasma was dramatically shorter at the higher temperature. acs.org

In another study involving bluegill sunfish, a bioconcentration factor (BCF) of 57 was reported, with the concentration in the fish reaching a steady state with the water after seven days of exposure. chiron.no Conversely, studies on the terrestrial worm Eisenia fetida showed that DMP was apparently not taken up, which researchers suggested could be due to very rapid microbial and metabolic degradation. sigmaaldrich.com

The precise determination of these kinetic parameters requires robust analytical methods to measure DMP concentrations in various tissues like plasma and muscle over time. The use of Dimethyl-d6 phthalate as an internal standard is crucial for achieving the necessary accuracy and precision in these measurements, especially when dealing with low concentrations in complex biological samples. medchemexpress.commdpi.com

Table 1: Toxicokinetic Parameters of Dimethyl Phthalate (DMP) in Tilapia at Different Water Temperatures After a Single Oral Administration

This table is interactive. You can sort and filter the data.

Parameter 18°C 28°C
Absorption Half-Life (t1/2ka) 3.01 h 0.020 h
Elimination Half-Life (t1/2β) 57.62 h 40.16 h
Time to Peak Concentration (Tp) 13.51 h 0.074 h
Peak Concentration (Cmax) 0.76 µg/mL 2.06 µg/mL
Area Under the Curve (AUC) 74.77 µg·h/mL 30.13 µg·h/mL

Data sourced from a study on tilapia (Oreochromis niloticus × O. aureus). acs.org

Trophic Transfer and Food Chain Dynamics Investigations of Phthalates

Trophic transfer is the movement of contaminants through a food web. Pollutants that biomagnify show increasing concentrations at higher trophic levels. Research into the food chain dynamics of phthalates has consistently shown that they undergo trophic dilution, meaning their concentrations decrease at higher levels of the food web. mdpi.comacs.org

A study of a freshwater riverine food web found that all measured phthalates had a Trophic Magnification Factor (TMF) of less than 1, indicating trophic dilution. mdpi.comacs.org Another comprehensive study in a marine aquatic food web directly compared the behavior of various dialkyl phthalate esters (DPEs) to that of polychlorinated biphenyls (PCBs), a known biomagnifying contaminant class. acs.org The study found that while PCBs clearly biomagnified, low and intermediate molecular weight DPEs, including Dimethyl Phthalate, did not exhibit a significant trend with trophic position, and their Food-Web Magnification Factors (FWMFs) were not statistically different from 1. acs.org Higher molecular weight phthalates showed clear evidence of trophic dilution (FWMF < 1). acs.org These findings are consistent with the understanding that phthalates are readily metabolized by many organisms, which prevents their accumulation up the food chain. medchemexpress.commdpi.com

Table 2: Food-Web Magnification Factors (FWMF) for Selected Phthalate Esters in a Marine Aquatic Food Web

This table is interactive. You can sort and filter the data.

Compound Abbreviation FWMF 95% Confidence Interval Trend
Dimethyl phthalate DMP 0.98 0.49 - 1.95 No Magnification
Diethyl phthalate DEP 1.1 0.65 - 1.86 No Magnification
Di-n-butyl phthalate DnBP 1.3 0.81 - 2.08 No Magnification
Di(2-ethylhexyl) phthalate DEHP 0.48 0.32 - 0.73 Trophic Dilution
Di-n-octyl phthalate DnOP 0.39 0.25 - 0.61 Trophic Dilution

Data sourced from a study of a marine aquatic food web. An FWMF > 1 indicates biomagnification, while an FWMF < 1 indicates trophic dilution. acs.org

Toxicological and Metabolic Investigations Leveraging Dimethyl D6 Phthalate

Metabolic Pathways and Biotransformation of Dimethyl Phthalate (B1215562) in Biological Systems

The biotransformation of Dimethyl Phthalate is a multi-step process involving initial hydrolysis followed by conjugation for excretion. DMP is rapidly metabolized in the body, primarily through enzymatic reactions in the intestinal mucosa and the liver. wikipedia.orgcpsc.gov

The primary metabolic pathway for Dimethyl Phthalate begins with a Phase I biotransformation, where it is hydrolyzed by esterase enzymes. This reaction cleaves one of the methyl ester groups, resulting in the formation of its primary metabolite, Monomethyl Phthalate (MMP). wikipedia.orgcpsc.govindustrialchemicals.gov.au Further hydrolysis of MMP can occur, yielding a secondary metabolite, Phthalic Acid (PA). wikipedia.orgindustrialchemicals.gov.aunih.gov

The use of stable isotope labeling, particularly with Dimethyl-d6 phthalate, is instrumental in unequivocally identifying these and other potential minor metabolites. nih.gov In these studies, a known quantity of the labeled compound is introduced into a biological system, and subsequent analysis by high-resolution mass spectrometry can selectively detect compounds that carry the deuterium (B1214612) label. This technique allows for the confident differentiation of true metabolites from the thousands of other endogenous molecules present in a biological sample. researchgate.net While MMP and PA are the most well-documented metabolites, advanced analytical methods, aided by isotope tracing, can also investigate the presence of secondary, oxidated metabolites, such as hydroxylated versions of the parent compound or its monoester. nih.govnih.gov

Table 1: Known Metabolites of Dimethyl Phthalate (DMP)

Precursor Compound Metabolite Name Abbreviation Metabolic Phase
Dimethyl Phthalate Monomethyl Phthalate MMP Phase I
Monomethyl Phthalate Phthalic Acid PA Phase I

Following the initial Phase I hydrolysis, the primary metabolite, Monomethyl Phthalate (MMP), undergoes Phase II biotransformation. nih.gov The principal Phase II reaction for phthalate monoesters is glucuronidation, a process where glucuronic acid is attached to the metabolite. nih.govnih.gov This conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, significantly increases the water solubility of the metabolite, which facilitates its efficient elimination from the body via the kidneys. nih.govnih.gov

The resulting conjugate, Monomethyl Phthalate Glucuronide, is then rapidly excreted in the urine. researchgate.net Studies in rats have quantified the excretion products following oral administration of DMP, with urine containing approximately 77.5% Monomethyl Phthalate, 14.4% Phthalic Acid, and 8.1% unchanged parent DMP. cpsc.govindustrialchemicals.gov.au The use of labeled tracers like DMP-d6 is critical for accurately determining these excretion fractions and studying the dynamics of glucuronidation, as it allows researchers to trace the path of a specific administered dose from entry to elimination. lu.se The efficiency of glucuronidation can vary between different phthalates; for more hydrophilic monoesters like MMP, a portion may be excreted in its free form without conjugation. nih.gov

Both in vivo and in vitro models have been employed to map the metabolic fate of DMP, with labeled precursors like ¹⁴C-DMP and DMP-d6 being essential to the accuracy of these investigations. invivochem.comcpsc.gov

In vivo studies, typically conducted in rodent models, have been fundamental in establishing the primary metabolic pathway and rapid excretion profile of DMP. wikipedia.orgcpsc.gov By administering labeled DMP, scientists can track its journey through the animal, quantifying its absorption, its appearance as metabolites in the bloodstream, and its eventual elimination in urine and feces. cpsc.govnih.gov

Pharmacokinetic and Toxicokinetic Modeling using Deuterated Phthalates as Tracers

Deuterated phthalates, such as DMP-d6, are invaluable tools for pharmacokinetic (PK) and toxicokinetic (TK) modeling. medchemexpress.cominvivochem.com These models describe the time course of a substance's movement into, through, and out of the body. The use of a deuterated tracer allows for the administration of a compound and precise measurement of its fate, forming the basis for robust and accurate models.

ADME studies define the disposition of a chemical within an organism. Isotope labeling is a cornerstone of modern ADME research.

Absorption: DMP is readily absorbed following oral administration and can also be absorbed through the skin. cpsc.govindustrialchemicals.gov.auindustrialchemicals.gov.au Studies using radiolabeled ¹⁴C-DMP have quantified dermal absorption rates in rats, showing that approximately 40% of an applied dose was absorbed over a seven-day period. cpsc.gov In vitro studies comparing human and rat skin have found that rat skin is significantly more permeable to DMP. industrialchemicals.gov.aunih.gov

Distribution: Following absorption, DMP and its metabolites are distributed to various tissues. However, clearance is rapid, and there is no evidence of significant accumulation in the body. cpsc.govindustrialchemicals.gov.au

Metabolism: As detailed previously, the dominant metabolic process is the rapid hydrolysis of DMP to its monoester, MMP, which occurs in the gut and liver. wikipedia.orgcpsc.gov

Excretion: The parent compound and its metabolites are cleared from the body quickly, with urinary excretion being the primary route of elimination. cpsc.govnih.govindustrialchemicals.gov.aueuropa.eu

Using a deuterated tracer like DMP-d6 allows for human exposure studies where the administered dose can be distinguished from ubiquitous background levels, providing clear data on human ADME processes. lu.se

A key outcome of pharmacokinetic studies is the determination of how long a substance remains in the body. For DMP, clearance is known to be rapid. cpsc.govnih.gov

Table 2: Pharmacokinetic Parameters for Dimethyl Phthalate (DMP)

Parameter Value Species Notes
Elimination Half-Life 1 - 3 hours Rodents Measured in blood. europa.eu
Elimination Half-Life < 24 hours Humans General estimate for clearance from the body. mdpi.com
Dermal Absorption ~40% over 7 days Rats Quantified using ¹⁴C-DMP. cpsc.gov

| Urinary Excretion | Rapid | Humans, Rodents | Primary route of elimination for metabolites. cpsc.govnih.gov |


Mechanistic Toxicology of Dimethyl Phthalate and its Metabolites through Labeled Compound Studies

Investigations into the precise mechanisms by which Dimethyl Phthalate (DMP) exerts its toxic effects rely heavily on the ability to accurately measure the parent compound and its metabolic byproducts in biological systems. Dimethyl-d6 phthalate (DMP-d6) is instrumental in this context. medchemexpress.com When researchers expose cells, tissues, or whole organisms to DMP, they add a known quantity of DMP-d6 to the biological samples (e.g., urine, blood, or tissue homogenates) during analysis. Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can distinguish between the naturally occurring DMP and the labeled DMP-d6 based on their mass difference. This allows for the precise calculation of the concentration of DMP and its metabolites, correcting for any loss of the analyte during sample preparation and analysis. uq.edu.auepa.gov This methodological rigor is fundamental to understanding the dose-response relationships that underpin toxicological mechanisms.

Research into Endocrine Disrupting Potential and Associated Modes of Action

Dimethyl Phthalate is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems, potentially leading to adverse effects on reproductive health and development. nih.govauctoresonline.org Research in this area investigates how DMP and its primary metabolite, monomethyl phthalate (MMP), interact with hormone receptors and metabolic pathways. Studies have linked DMP exposure to impacts on both male and female reproductive functions. auctoresonline.orgindustrialchemicals.gov.au

The role of Dimethyl-d6 phthalate in this research is to ensure the analytical accuracy required to link exposure to effect. For instance, studies assessing the levels of DMP and other phthalates in human samples like milk, serum, or urine use isotope dilution mass spectrometry with deuterated internal standards to achieve high precision and sensitivity. nih.govnih.govresearchgate.net This allows researchers to establish correlations between the quantified levels of DMP metabolites and observed endocrine-related outcomes, such as altered hormone levels or reproductive abnormalities.

Table 1: Analytical Methods for Phthalate Metabolite Quantification in Endocrine Disruption Studies

Study FocusAnalytes MeasuredAnalytical MethodRole of Labeled StandardSample MatrixReference
Endocrine Disruptors in MilkDMP, DEP, DBP, BBP, DEHP, etc.GC-MSInternal Standard (Deuterated DEHP)Whole Milk nih.gov
EDCs in Infertile WomenMMP, MBzP, MEHP, MEHHP, BPAGC-MSInternal StandardHuman Plasma researchgate.net
Phthalates & Oxidative StressMMP, MiBP, MnBP, MiNP, etc.online-TurboFlow-LC–MS/MSIsotope DilutionSerum nih.gov

DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Dibutyl phthalate, BBP: Benzylbutyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, MMP: Monomethyl phthalate, MBzP: Monobenzyl phthalate, MEHP: Mono(2-ethylhexyl) phthalate, MEHHP: Mono-(2-ethyl-5-hydroxyhexyl) phthalate, BPA: Bisphenol A, MiBP: Monoiso-butyl phthalate, MnBP: Mono-n-butyl phthalate, MiNP: Monoiso-nonyl phthalate.

Studies on Oxidative Stress Induction and Cellular Apoptosis Mechanisms

Another significant mechanism of DMP toxicity involves the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov This can lead to cellular damage and trigger apoptosis, or programmed cell death. Studies have shown that DMP exposure can disrupt the integrity of cell membranes, alter the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and increase levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.govmdpi.com This cascade of events has been observed in various cell types, including human red blood cells and bacteria. nih.govmdpi.com

In these investigations, Dimethyl-d6 phthalate facilitates the accurate measurement of DMP concentrations that cause these effects. Researchers use analytical methods like LC-MS to quantify cellular changes and correlate them with specific DMP exposure levels. nih.gov By using isotope dilution with a labeled internal standard, the relationship between the dose of the toxicant and the oxidative stress response can be established with high confidence, which is crucial for elucidating the precise molecular pathways of DMP-induced cellular damage. nih.govtandfonline.com

Investigations into Gene Expression Profiling in Response to Phthalate Exposure

To understand the toxic effects of phthalates at a molecular level, scientists perform gene expression profiling (transcriptomics) and global metabolomic analyses. These studies reveal how exposure to substances like DMP can alter the expression of thousands of genes or change the metabolic fingerprint of a cell. nih.govacs.org For example, research has shown that exposure to certain phthalates can significantly alter the expression of genes involved in fetal testicular development. researchgate.net Other studies have identified changes in the placental methylome and transcriptome in women with high phthalate exposure, suggesting an epigenetic mechanism of action. nih.gov

The accuracy of these sophisticated "omics" studies depends on well-defined exposure conditions. Dimethyl-d6 phthalate, as an internal standard, is essential for the analytical methods used to confirm and quantify the exposure levels of the parent phthalate and its metabolites in the test system, whether it be cell culture media or biological tissues. uq.edu.aucore.ac.uk This precise quantification ensures that the observed changes in gene expression or metabolite profiles can be reliably linked to the specific phthalate exposure, providing a solid foundation for identifying new gene targets and molecular pathways affected by DMP.

Cumulative Effects of Phthalate Mixtures on Biological Systems and Related Toxicological Interactions

Humans are typically exposed to a mixture of different phthalates rather than a single compound. Therefore, a critical area of toxicology is understanding the cumulative effects of these mixtures. Research indicates that the combined exposure to multiple phthalates can lead to additive or synergistic toxic effects, particularly concerning antiandrogenic and reproductive outcomes. jst.go.jpepa.gov Assessing the risk from such mixtures requires methods that can simultaneously measure multiple phthalate metabolites in a single sample.

High-throughput methods, such as online solid-phase extraction coupled with isotope dilution-high performance liquid chromatography-tandem mass spectrometry (online SPE-HPLC-MS/MS), have been developed for this purpose. tandfonline.com In these complex analyses, a suite of isotopically labeled internal standards, including Dimethyl-d6 phthalate for the quantification of MMP (the metabolite of DMP), is indispensable. tandfonline.com These standards allow for the accurate and simultaneous quantification of numerous metabolites, which is necessary to calculate cumulative exposure indices (like a Hazard Index) and understand the toxicological interactions within the phthalate mixture. tandfonline.com

Table 2: Summary of Research Findings on Dimethyl Phthalate (DMP) Toxicology

Toxicological EndpointKey Research FindingsAnalytical Role of Labeled CompoundsKey References
Endocrine Disruption DMP and its metabolite MMP interfere with hormone systems, affecting reproductive health.Enables accurate quantification of DMP/MMP in biological samples to link exposure with endocrine effects. auctoresonline.orgindustrialchemicals.gov.au
Oxidative Stress & Apoptosis DMP induces reactive oxygen species (ROS), leading to cell membrane damage and programmed cell death.Allows for precise measurement of DMP concentrations that trigger oxidative stress markers. nih.govnih.govmdpi.com
Gene Expression Exposure to DMP and other phthalates alters gene expression profiles related to development and placental function.Confirms and quantifies exposure levels in "omics" studies to reliably link exposure to genetic/metabolic changes. nih.govresearchgate.net
Cumulative Effects Phthalate mixtures can have additive or synergistic antiandrogenic effects.Essential for simultaneous quantification of multiple phthalate metabolites in mixture studies. tandfonline.comjst.go.jp

Advanced Research Perspectives and Future Directions

Integration of Multi-Omics Data (e.g., Metabolomics, Transcriptomics) in Phthalate (B1215562) Research

The convergence of multiple "omics" disciplines—such as metabolomics and transcriptomics—is revolutionizing our ability to understand the subtle and complex impacts of phthalate exposure. By simultaneously analyzing changes in gene expression (transcriptomics) and the resulting shifts in metabolic profiles (metabolomics), researchers can construct a more complete picture of the biological perturbations caused by these compounds. nih.govnih.govmdpi.com For instance, studies have combined these approaches to reveal that phthalate exposure can lead to significant alterations in pathways related to the urea (B33335) cycle, choline (B1196258) metabolism, and fatty acid derangement. nih.govnih.gov

In such complex analyses, accurate quantification of the exposure agent is paramount. Dimethyl-d6 phthalate is employed as an internal standard to precisely measure the levels of dimethyl phthalate and its metabolites in biological samples. This precision is crucial for establishing robust correlations between specific exposure levels and the observed transcriptomic and metabolomic changes. nih.gov This integrated approach helps identify sensitive biomarkers of exposure and effect, moving beyond classical toxicity endpoints to a more mechanistic understanding of how phthalates impact health. nih.govresearchgate.net

Table 1: Application of Multi-Omics in Phthalate Research

Omics Technique Analyte Measured Key Insights from Integration Role of Deuterated Standards
Transcriptomics mRNA levels (Gene Expression) Identifies genes and pathways (e.g., hormone regulation, metabolism) affected by phthalate exposure. nih.gov Ensures accurate correlation between exposure dose and gene expression changes.
Metabolomics Small molecule metabolites (e.g., amino acids, lipids) Reveals functional changes in metabolic pathways and identifies potential biomarkers of effect. nih.govnih.gov Provides precise quantification of internal phthalate concentrations for dose-response modeling. nih.gov
Proteomics Protein levels and modifications Links gene expression changes to functional protein alterations, such as in the urea cycle. nih.gov Validates exposure measurements used in studies correlating protein changes to phthalate levels.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Phthalate Quantification

The accurate detection of phthalates at trace levels in complex matrices like blood, urine, and environmental samples is a persistent analytical challenge. mdpi.com Continuous innovation in analytical instrumentation and methodologies is crucial for improving detection limits, sensitivity, and specificity. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of phthalate analysis. mdpi.comnih.govresearchgate.net

Recent advancements focus on enhancing these platforms, for example, through the development of automated online liquid chromatography-gas chromatography (LC-GC-MS) systems that improve sample throughput and reduce contamination. mdpi.com Furthermore, high-resolution mass spectrometry (HRMS) offers superior mass accuracy, enabling more confident identification of phthalate metabolites and distinguishing them from interfering matrix components. nih.gov

In all these sophisticated methods, the use of isotope-labeled internal standards like Dimethyl-d6 phthalate is non-negotiable for achieving the highest quality data. mdpi.comresearchgate.net By adding a known quantity of the deuterated standard to a sample at the beginning of the analytical process, researchers can correct for analyte loss during sample preparation and variations in instrument response. This isotope dilution mass spectrometry approach is considered the gold standard for precise and accurate quantification. nih.gov

Table 2: Advancements in Phthalate Analytical Techniques

Analytical Technique Key Advancement Role of Dimethyl-d6 Phthalate (Isotope-Labeled Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) Development of methods that eliminate the need for derivatization, simplifying the analytical process. nih.govresearchgate.net Corrects for variability in injection volume and instrument response, ensuring high precision and accuracy. jst.go.jp
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Considered the most appropriate and precise method for analyzing metabolites at very low concentrations in biological samples. nih.gov Used in isotope dilution methods to provide the most accurate quantification by accounting for matrix effects and procedural losses. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides high mass accuracy (<5 ppm deviation), allowing for the determination of the elemental composition of unknown metabolites. nih.gov Facilitates the differentiation of the analyte signal from background noise and isobaric interferences, enhancing specificity.
Automated Online LC-GC-MS Enables direct injection of filtered samples, reducing manual sample pretreatment and potential for contamination. mdpi.com Serves as a reference point throughout the automated extraction, separation, and detection process to ensure quantitative accuracy.

Application of In Silico Modeling and Predictive Toxicology for Phthalate Compounds and Their Deuterated Analogs

In silico, or computational, modeling has emerged as a powerful tool in toxicology and chemical risk assessment, offering a way to predict the potential hazards of chemicals without relying solely on animal testing. nih.govnih.gov For phthalates, methods like Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict toxicological properties, such as endocrine-disrupting potential, based on their molecular structure. researchgate.netyoutube.com These models can identify structural features that contribute to toxicity and can be used to screen new or less-studied phthalates. researchgate.net

Another key computational tool is Physiologically Based Pharmacokinetic (PBPK) modeling, which simulates the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. vt.edueu-parc.eunih.gov PBPK models are invaluable for extrapolating toxicity data across different species and exposure routes and for understanding how internal dose at a target tissue relates to external exposure. nih.gov

For deuterated analogs like Dimethyl-d6 phthalate, in silico models can be used to verify that the isotopic labeling does not significantly alter the compound's physicochemical properties or predicted biological interactions. This ensures their suitability as tracers and standards in toxicological studies. Data from experiments using these labeled compounds are also used to develop and validate the accuracy of PBPK models. vt.edu

Implications of Deuterated Phthalate Research for Regulatory Science and Human Health Risk Assessment

The data generated using deuterated phthalates as analytical standards have significant implications for regulatory science and the protection of human health. nih.govresearchgate.net Regulatory agencies rely on accurate human biomonitoring data to understand the extent of population-wide exposure to chemicals like phthalates and to conduct robust risk assessments. nih.gov The use of Dimethyl-d6 phthalate in isotope dilution mass spectrometry provides the high-quality, precise exposure data needed to establish or re-evaluate safety standards and regulatory limits for these compounds in consumer products, food, and the environment. ehn.orgraps.org

For example, large-scale biomonitoring studies that measure phthalate metabolites in urine are foundational to modern human health risk assessment. nih.gov The accuracy of these measurements is critically dependent on the use of isotope-labeled internal standards. The resulting data allows regulators to identify highly exposed populations, assess whether exposure levels exceed health-based guidance values, and evaluate the effectiveness of regulatory actions aimed at reducing exposure. nih.gov

Emerging Contaminants and the Continued Application of Isotope-Labeled Standards in Environmental and Health Research

The field of environmental science is continually faced with the challenge of identifying and assessing the risks of "emerging contaminants"—substances that are not currently regulated but may pose a risk to environmental or human health. nih.gov As certain phthalates are phased out due to health concerns, new plasticizers and other chemicals are introduced as replacements, which themselves may become emerging contaminants.

The analytical workflows developed for legacy pollutants are readily adaptable for these new challenges. The use of stable isotope-labeled standards, a practice refined through work with compounds like Dimethyl-d6 phthalate, is a cornerstone of this effort. alfa-chemistry.comccspublishing.org.cn Researchers can synthesize labeled versions of emerging contaminants to develop reliable and sensitive quantification methods. nih.govresearchgate.net This enables the tracking of these new chemicals in the environment, their detection in human samples, and the initial assessment of their potential for bioaccumulation and toxicity, demonstrating the enduring importance of this analytical strategy in safeguarding public and environmental health. alfa-chemistry.com

Q & A

Basic Research Questions

Q. How can dimethyl-d6 phthalate be synthesized with high isotopic purity for traceability in environmental or metabolic studies?

  • Methodological Answer : Dimethyl-d6 phthalate is synthesized by substituting six hydrogen atoms in the methyl groups of dimethyl phthalate with deuterium. Key steps include:

  • Deuterated Reagents : Use of deuterated methanol (CD3OD) in esterification reactions to ensure high isotopic enrichment (>99 atom% D) .
  • Purification : Chromatographic techniques (e.g., HPLC with deuterated solvents) to isolate the isotopically pure product.
  • Validation : Confirm isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to detect residual non-deuterated impurities .

Q. What analytical techniques are recommended for identifying and quantifying dimethyl-d6 phthalate in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer :

  • GC-MS : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is optimal. Use deuterated internal standards (e.g., dimethyl-d10 phthalate) to correct for matrix effects .
  • LC-HRMS : For polar metabolites, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) provides accurate mass measurements (e.g., monoisotopic mass 200.0956) to distinguish isotopic patterns .
  • Data Interpretation : Compare retention times and fragmentation patterns against reference libraries (e.g., NIST) and validate with synthetic standards .

Q. What are the critical safety protocols for handling dimethyl-d6 phthalate in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for procedures generating aerosols. Monitor airborne concentrations with NIOSH-approved detectors .
  • Storage : Store at 0–6°C in airtight, labeled containers to prevent degradation .

Advanced Research Questions

Q. How does deuterium substitution in dimethyl-d6 phthalate influence its physicochemical properties compared to non-deuterated analogs?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIEs) : Deuterium reduces bond vibrational frequencies, altering reaction rates (e.g., hydrolysis or photodegradation). Measure KIEs using competitive experiments with isotopic mixtures .

  • Solubility and Partitioning : Deuterated compounds exhibit lower water solubility (log P increases by ~0.1–0.3 units) due to stronger C-D bonds. Use shake-flask methods or computational models (e.g., COSMO-RS) to quantify .

  • Thermal Stability : Assess via thermogravimetric analysis (TGA); deuterated esters show marginally higher decomposition temperatures (~2–5°C) .

    Property Dimethyl Phthalate Dimethyl-d6 Phthalate
    Molecular Weight194.18 g/mol200.22 g/mol
    Log P (Octanol-Water)1.601.72
    Boiling Point283°C285–287°C
    Data Source

Q. What experimental strategies address discrepancies in environmental fate data for dimethyl-d6 phthalate (e.g., conflicting biodegradation rates)?

  • Methodological Answer :

  • Controlled Microcosm Studies : Simulate environmental conditions (e.g., soil pH, microbial diversity) to isolate variables affecting degradation. Use isotopically labeled substrates to track pathways .
  • Interlaboratory Comparisons : Harmonize protocols (e.g., OECD 301F for biodegradation) across labs to minimize methodological variability .
  • Advanced Analytics : Employ stable isotope probing (SIP) with 13C-labeled analogs to distinguish abiotic vs. biotic degradation mechanisms .

Q. What are the methodological challenges in tracing dimethyl-d6 phthalate’s metabolic pathways in mammalian systems using isotopic labeling?

  • Methodological Answer :

  • Tracer Design : Co-administer deuterated and 13C-labeled phthalates to differentiate phase I/II metabolism (e.g., hydroxylation vs. glucuronidation) .
  • Sensitivity Limits : Use ultra-high-performance LC (UHPLC) coupled with tandem MS to detect low-abundance metabolites (e.g., mono-methyl-d3 phthalate) in plasma or urine .
  • Artifact Mitigation : Pre-treat samples with deuterated solvents to avoid isotopic exchange during extraction .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported toxicity thresholds for dimethyl-d6 phthalate across in vitro and in vivo models?

  • Methodological Answer :

  • Dose-Response Replication : Conduct parallel assays (e.g., MTT, Ames test) using identical cell lines/species and standardized dosing regimens .
  • Interspecies Extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences (e.g., esterase activity in rodents vs. humans) .
  • Meta-Analysis : Aggregate data from public repositories (e.g., EPA’s CompTox Dashboard) to identify outliers and confounding factors (e.g., solvent carriers) .

Research Design Considerations

Q. What criteria should guide the selection of deuterated phthalates for isotopic dilution mass spectrometry (IDMS) in exposure biomarker studies?

  • Methodological Answer :

  • Isotopic Purity : ≥98% deuterium enrichment to avoid spectral overlap with endogenous phthalates .
  • Stability : Verify non-exchangeability of deuterium under physiological conditions (e.g., pH 7.4, 37°C) via accelerated stability testing .
  • Cost-Benefit Analysis : Balance isotopic cost (e.g., dimethyl-d6 vs. d4 analogs) against required detection limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl phthalate-d6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl phthalate-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.